CYP2C9-Dependent Metabolic Intermediacy vs. Terminal 5′-Carboxy Metabolite
5-Hydroxymethyl meloxicam is the immediate product of CYP2C9-mediated hydroxylation and the obligate substrate for subsequent oxidation to 5′-carboxy meloxicam, whereas the latter is the terminal metabolite. This positional distinction is functionally significant because formation of 5-hydroxymethyl meloxicam from meloxicam by recombinant CYP2C9 exhibits a Km of 9.6 µM and Vmax of 8.4 pmol/min/mg protein, while CYP3A4 contributes to a much lesser extent [1].
| Evidence Dimension | Enzyme kinetics for formation from meloxicam |
|---|---|
| Target Compound Data | Km = 9.6 µM; Vmax = 8.4 pmol/min/mg protein (CYP2C9) |
| Comparator Or Baseline | CYP3A4: Km not reported but described as 'to a much lesser extent' |
| Quantified Difference | CYP2C9 is the primary catalytic isoform; CYP3A4 plays a minor role |
| Conditions | Recombinant human CYP2C9 and CYP3A4 expressed in B-lymphoblastoid cells; in vitro microsomal incubation |
Why This Matters
Quantifying 5-hydroxymethyl meloxicam provides a direct functional readout of CYP2C9 activity, whereas measuring only the terminal 5′-carboxy metabolite obscures the kinetic resolution of this specific hydroxylation step.
- [1] Chesné C, Guyomard C, Guillouzo A, Schmid J, Ludwig E, Sauter T. Metabolism of meloxicam in human liver involves cytochromes P4502C9 and 3A4. Xenobiotica. 1998;28(1):1-13. View Source
